6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride
Overview
Description
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H5ClN4·HCl and a molecular weight of 205.05 g/mol . It is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Scientific Research Applications
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
this compound inhibits the activity of CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the arrest of cell growth and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with xanthine oxidase, an enzyme involved in purine metabolism . This interaction results in the inhibition of xanthine oxidase activity, which can have therapeutic implications for conditions such as gout.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This cell cycle arrest is accompanied by alterations in cell signaling pathways, including the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. Additionally, this compound inhibits xanthine oxidase by binding to its active site, thereby blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under normal storage conditions . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy. In in vitro studies, the compound has demonstrated sustained inhibitory effects on CDK2 and xanthine oxidase over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown significant inhibitory effects on tumor growth in xenograft models of cancer . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits xanthine oxidase, affecting the purine metabolism pathway and reducing the production of uric acid . Additionally, it influences the activity of CDK2, which plays a role in the regulation of the cell cycle and cellular metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the nucleus, it affects gene expression and cell cycle regulation. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosphoryl chloride (POCl3) to form the intermediate 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This intermediate is then further reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-amino-1H-pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIXNRHFMZLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.